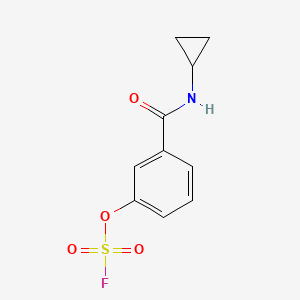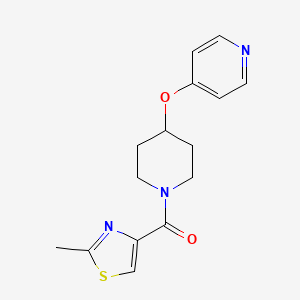![molecular formula C20H23FN2O2S B2590486 [4-(4-Fluorophényl)pipérazin-1-yl]-(4-thiophène-2-yloxan-4-yl)méthanone CAS No. 877649-42-8](/img/structure/B2590486.png)
[4-(4-Fluorophényl)pipérazin-1-yl]-(4-thiophène-2-yloxan-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs des transporteurs de nucléosides équilibrants humains (ENT)
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur des ENT, qui jouent un rôle essentiel dans la synthèse des nucléotides, la régulation de la fonction adénosine et la chimiothérapie . Les inhibiteurs des ENT sont principalement sélectifs pour ENT1, mais ce composé présente un profil d'inhibition nouveau avec une plus grande sélectivité pour ENT2 . Cette sélectivité pourrait être bénéfique dans la conception de médicaments qui ciblent des ENT spécifiques sans affecter les autres, ce qui pourrait réduire les effets secondaires.
Analyse de la structure moléculaire
La structure moléculaire des composés fluorophénylpiperazine apparentés a été déterminée par diffraction des rayons X sur monocristal et par des méthodes de calcul de la théorie de la fonctionnelle de la densité . Ces études sont cruciales pour comprendre l'interaction du composé avec les cibles biologiques et peuvent aider à la conception rationnelle de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.
Découverte de médicaments
La structure unique du composé permet son utilisation dans la découverte de médicaments, en particulier dans le développement de nouveaux produits pharmaceutiques. Sa polyvalence peut conduire à la création de nouveaux médicaments qui peuvent interagir avec diverses voies biologiques, offrant des traitements potentiels pour une gamme de maladies.
Propriétés antimicrobiennes et antituberculeuses
La recherche a indiqué que les dérivés de la pipérazine, qui fait partie de la structure du composé, présentent des propriétés antimicrobiennes et antituberculeuses. Cela suggère que le composé pourrait être utilisé comme point de départ pour développer de nouveaux traitements contre les infections bactériennes, y compris les souches résistantes aux médicaments.
Inhibition de l'uréase
Le composé a été impliqué dans l'inhibition des uréases, qui jouent un rôle dans les infections bactériennes uréolytiques . En inhibant ces enzymes, il pourrait servir de méthode de traitement pour de telles infections, qui sont souvent difficiles à gérer avec les antibiotiques traditionnels.
Imagerie moléculaire
En raison de ses propriétés structurelles, le composé pourrait être utilisé en imagerie moléculaire pour étudier les processus biologiques. Cette application est particulièrement précieuse dans les milieux de recherche où la compréhension de la dynamique des systèmes biologiques au niveau moléculaire est cruciale.
Mécanisme D'action
Target of Action
Similar compounds with a 4-fluorobenzylpiperazine moiety have been found to inhibit tyrosinase (tyr), a key enzyme involved in melanogenesis .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the melanogenesis pathway by inhibiting the activity of tyrosinase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may inhibit melanogenesis, potentially leading to effects on skin pigmentation .
Analyse Biochimique
Biochemical Properties
The compound [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone has been found to interact with the cannabinoid receptor type 1 (CB1), acting as an inverse agonist . It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This interaction suggests that the compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.
Cellular Effects
In terms of cellular effects, [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone’s interaction with the CB1 receptor can influence various cellular processes. For instance, it has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that the compound may influence cell signaling pathways associated with the CB1 receptor.
Molecular Mechanism
The molecular mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone involves its binding to the CB1 receptor. Docking and mutational analysis showed that it forms similar interactions with the receptor as other known CB1 inverse agonists . Its unique chemical scaffold offers new opportunities for developing novel CB1 inverse agonists with optimized molecular properties .
Temporal Effects in Laboratory Settings
It has been observed that treatment with this compound leads to increased cell surface localization of CB1 over time , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone in animal models are currently lacking, related compounds have shown dose-dependent effects in various models
Metabolic Pathways
Given its interaction with the CB1 receptor, it may be involved in pathways related to the endocannabinoid system .
Subcellular Localization
The subcellular localization of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone is also yet to be fully determined. Given its interaction with the CB1 receptor, it is likely to be found in regions of the cell where this receptor is present .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAVICFAMKKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
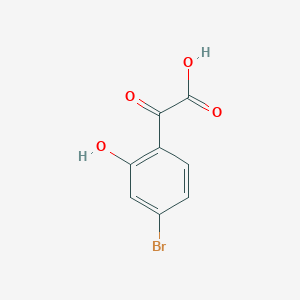
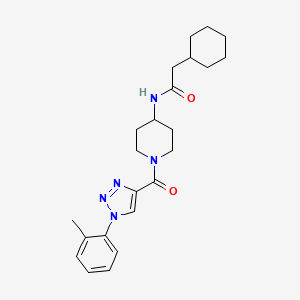
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![N-{[4-(2,5-dimethylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2590409.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
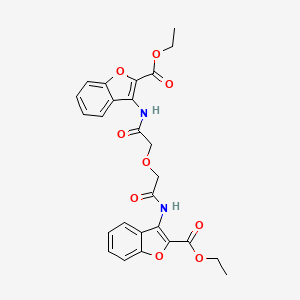
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
![N-(3-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2590422.png)
